molecular formula C13H11N2O5P B11968794 Bis-(3-nitrophenyl)-methylphosphine oxide CAS No. 31638-90-1

Bis-(3-nitrophenyl)-methylphosphine oxide

Cat. No.: B11968794
CAS No.: 31638-90-1
M. Wt: 306.21 g/mol
InChI Key: WCWJDBLSRZWRFC-UHFFFAOYSA-N
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Description

Bis-(3-nitrophenyl)-methylphosphine oxide is a phosphorus-containing compound characterized by the presence of two 3-nitrophenyl groups attached to a central methylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(3-nitrophenyl)-methylphosphine oxide typically involves the nitration of triphenylphosphine oxide. The process begins with the oxidation of triphenylphosphine to triphenylphosphine oxide, followed by nitration using concentrated nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl rings without over-oxidation or degradation of the phosphine oxide moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis-(3-nitrophenyl)-methylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: SnCl2 and HCl are commonly used for the reduction of nitro groups to amino groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring elevated temperatures and polar solvents.

Major Products Formed

Scientific Research Applications

Bis-(3-nitrophenyl)-methylphosphine oxide has several applications in scientific research:

Mechanism of Action

The flame-retardant properties of bis-(3-nitrophenyl)-methylphosphine oxide are attributed to its ability to promote char formation and inhibit the release of flammable gases during thermal decomposition. The nitro groups facilitate the formation of a stable char layer, while the phosphorus moiety contributes to the formation of polyphosphoric acid, which further enhances the flame-retardant effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and phosphine oxide groups, which impart distinct chemical reactivity and flame-retardant properties. Its ability to undergo various chemical transformations and its effectiveness as a flame retardant make it a valuable compound in materials science and polymer chemistry.

Properties

CAS No.

31638-90-1

Molecular Formula

C13H11N2O5P

Molecular Weight

306.21 g/mol

IUPAC Name

1-[methyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene

InChI

InChI=1S/C13H11N2O5P/c1-21(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3

InChI Key

WCWJDBLSRZWRFC-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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